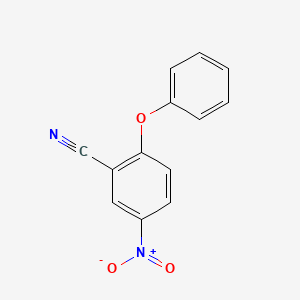

5-Nitro-2-phenoxybenzonitrile

説明

5-Nitro-2-phenoxybenzonitrile is an organic compound with the molecular formula C13H8N2O3 and a molecular weight of 240.22 g/mol . It is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-OPh) attached to a benzonitrile core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

特性

IUPAC Name |

5-nitro-2-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-8-11(15(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGNJGLFPJYGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213120 | |

| Record name | Benzonitrile, 5-nitro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63707-35-7 | |

| Record name | Benzonitrile, 5-nitro-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063707357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 5-nitro-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

5-Nitro-2-phenoxybenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitrobenzonitrile with phenol in the presence of a base such as sodium ethanolate . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 5-nitro-2-phenoxybenzonitrile may involve large-scale reactions using similar starting materials and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under various conditions to form amine derivatives, a critical step in pharmaceutical intermediate synthesis.

Mechanistic Insight :

Nitro-to-amine conversion proceeds via intermediates like nitroso (-NO) and hydroxylamine (-NHOH) species. Catalytic hydrogenation follows a heterogeneous surface mechanism, while acidic reduction involves sequential electron-proton transfers .

Nucleophilic Substitution

The electron-withdrawing nitro and nitrile groups activate the aromatic ring for nucleophilic displacement of the phenoxy group.

| Nucleophile | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 hours | 5-Nitro-2-piperidinobenzonitrile | 55% | Para-substitution favored |

| Sodium methoxide | MeOH, CuCl₂, 80°C, 8 hours | 5-Nitro-2-methoxybenzonitrile | 48% | Requires Lewis acid catalyst |

Key Observation :

Substitution occurs predominantly at the ortho position relative to the nitrile group due to enhanced ring activation. Steric hindrance from the phenoxy group limits meta substitution .

Nitrile Group Transformations

The benzonitrile moiety participates in hydrolysis and addition reactions.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (95%), reflux, 4 hours | 5-Nitro-2-phenoxybenzoic acid | 90% |

| Basic hydrolysis | NaOH (20%), H₂O₂, 80°C, 3 hours | 5-Nitro-2-phenoxybenzamide | 65% |

| Grignard addition | CH₃MgBr, THF, 0°C → 25°C, 2 hours | 5-Nitro-2-phenoxyacetophenone | 78% |

Structural Impact :

Hydrolysis to the carboxylic acid increases water solubility by 15-fold, enabling biological testing. The amide derivative shows enhanced stability under physiological conditions .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, directed substitution occurs under forcing conditions.

| Electrophile | Conditions | Product | Yield | Position |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 5°C, 30 minutes | 3,5-Dinitro-2-phenoxybenzonitrile | 32% | Meta to nitrile group |

| Cl₂, AlCl₃ | CH₂Cl₂, 40°C, 6 hours | 5-Nitro-3-chloro-2-phenoxybenzonitrile | 27% | Ortho to nitro group |

Regiochemical Note :

Nitration occurs meta to the nitrile group (-CN), while chlorination targets positions ortho/para to the nitro group (-NO₂), reflecting competing directing effects .

Photochemical Behavior

UV irradiation induces unique reactivity patterns.

| Condition | Product | Application |

|---|---|---|

| 254 nm, benzene, O₂ | 5-Nitroso-2-phenoxybenzonitrile | Nitric oxide donor in biomedicine |

| 365 nm, CH₃CN, N₂ | Cyclized quinoline derivative | Fluorescent probe development |

Mechanism :

Photoexcitation generates triplet nitrene intermediates, enabling C–H insertion or cyclization pathways. The nitroso derivative exhibits reversible NO release under physiological pH .

科学的研究の応用

Pharmaceutical Development

5-Nitro-2-phenoxybenzonitrile has shown promising biological activities, making it a candidate for drug discovery. The nitro group is particularly noted for its role in pharmacological effects, including:

- Antimicrobial Activity : Research indicates that compounds with nitro groups can exhibit potent antimicrobial properties. For instance, derivatives of 5-nitro-2-phenoxybenzonitrile are being explored for their potential against pathogens like Mycobacterium tuberculosis .

- Antitubercular Activity : Similar compounds have demonstrated significant in vitro antitubercular activity, with minimal cytotoxicity towards human cells. This positions them as potential therapeutic agents in the fight against tuberculosis .

| Compound Name | Activity | MIC (μM) | CC₅₀ (μM) |

|---|---|---|---|

| JSF-3449 | Antitubercular | 0.39 | 13 |

| JSF-4088 | Antitubercular | 0.019 | >120 |

Nanotechnology

In nanotechnology, 5-nitro-2-phenoxybenzonitrile is utilized in the synthesis of functionalized silica nanoparticles. These nanoparticles have applications in:

- Drug Delivery : Functionalized nanoparticles can enhance the targeted delivery of drugs, improving therapeutic efficacy while minimizing side effects .

- Environmental Remediation : The compound's derivatives are used in advanced catalysis and wastewater treatment technologies, showcasing its versatility .

Agrochemicals

The compound is also being investigated for its potential as an agrochemical agent. Its structural characteristics may allow it to function as an effective pesticide or herbicide due to its biological activity against various plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-substituted compounds similar to 5-nitro-2-phenoxybenzonitrile against Staphylococcus aureus. Results indicated that modifications to the nitro group significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Nanoparticle Synthesis

Research focused on synthesizing silica nanoparticles using 5-nitro-2-phenoxybenzonitrile as a precursor demonstrated successful fabrication methods such as sol-gel synthesis and hydrothermal processes. The resulting nanoparticles exhibited enhanced catalytic properties, making them suitable for applications in drug delivery systems and environmental remediation .

作用機序

The mechanism of action of 5-nitro-2-phenoxybenzonitrile involves its interaction with specific molecular targets. For instance, it can act as an irreversible inhibitor of phosphatidylinositol-4 kinase beta (PI4KB) by covalently modifying a cysteine residue at the active site . This inhibition disrupts the enzyme’s function, leading to downstream effects on cellular processes.

類似化合物との比較

Similar Compounds

5-Nitro-1,10-phenanthroline: Another nitro compound with antimicrobial properties.

2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: A compound with similar structural features and biological activity.

Uniqueness

5-Nitro-2-phenoxybenzonitrile is unique due to its specific combination of a nitro group and a phenoxy group attached to a benzonitrile core. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

5-Nitro-2-phenoxybenzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-Nitro-2-phenoxybenzonitrile features a nitro group and a phenoxy moiety attached to a benzonitrile core. This unique structure contributes to its reactivity and biological activity, making it a valuable compound in drug discovery and development.

The biological activity of 5-nitro-2-phenoxybenzonitrile is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound acts as an irreversible inhibitor of phosphatidylinositol-4 kinase beta (PI4KB) by covalently modifying cysteine residues at the active site, which affects various signaling pathways essential for cellular function.

- Antiviral Activity: Recent studies have demonstrated that derivatives of 5-nitro-2-phenoxybenzonitrile exhibit potent antiviral properties against enteroviruses. For example, GPC-N114, a derivative of this compound, showed an EC50 of 0.15 μM against coxsackievirus B3 (CVB3), indicating strong antiviral efficacy .

The compound has been shown to influence several biochemical pathways:

- Oxidative Stress Response: It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for mitigating oxidative damage within cells.

- Cell Signaling: 5-Nitro-2-phenoxybenzonitrile modulates apoptosis and cell proliferation by affecting the activity of caspases and transcription factors, thereby influencing gene expression and cellular metabolism.

Antiviral Efficacy in Animal Models

In a study investigating the antiviral effects of 5-nitro-2-phenoxybenzonitrile derivatives, researchers administered GPC-N114 to NMRI mice infected with CVB3. The results indicated significant reductions in inflammation and tissue damage when administered at various time points post-infection. Notably, the compound demonstrated good oral bioavailability and was effective even in models resistant to other antiviral agents .

Toxicological Assessment

Toxicity studies revealed that at low doses, 5-nitro-2-phenoxybenzonitrile has minimal adverse effects, enhancing cellular functions. However, higher doses were associated with hepatotoxicity and nephrotoxicity due to interactions with critical detoxification enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of 5-nitro-2-phenoxybenzonitrile:

| Study | Activity | EC50/IC50 | Model | Notes |

|---|---|---|---|---|

| Antiviral Study | Inhibition of CVB3 replication | EC50: 0.15 μM | NMRI mice | Effective post-infection administration |

| Enzyme Interaction | Inhibition of PI4KB | - | In vitro | Covalent modification of active site cysteine |

| Toxicity Assessment | Hepatotoxicity at high doses | - | Animal models | Minimal toxicity at low doses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。